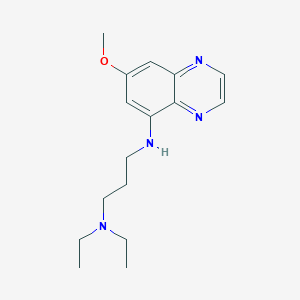
N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- is a complex organic compound with the molecular formula C16H24N4O. This compound is characterized by the presence of a quinoxaline ring substituted with a methoxy group and a propanediamine chain with diethyl substitutions. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- typically involves the reaction of 1,3-propanediamine with 7-methoxy-5-quinoxaline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the production process. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoxaline compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediamine, N,N-diethyl-: A simpler analog without the quinoxaline ring.
1,3-Propanediamine, N,N-dimethyl-: Another analog with dimethyl substitutions instead of diethyl.
N,N’-Diethyl-1,3-propanediamine: A related compound with similar structural features.
Uniqueness
1,3-Propanediamine, N1,N1-diethyl-N3-(7-methoxy-5-quinoxalinyl)- is unique due to the presence of the methoxy-substituted quinoxaline ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
7403-19-2 |
|---|---|
Molekularformel |
C16H24N4O |
Molekulargewicht |
288.39 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H24N4O/c1-4-20(5-2)10-6-7-17-14-11-13(21-3)12-15-16(14)19-9-8-18-15/h8-9,11-12,17H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
RXLGZQKBOPHDAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC1=CC(=CC2=NC=CN=C12)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


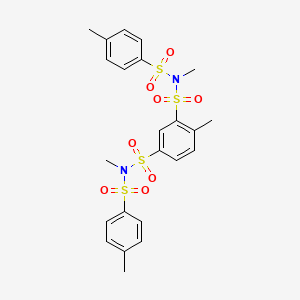

![4-[(4-Nitrophenyl)sulfanylmethyl]morpholine](/img/structure/B14009709.png)
![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)
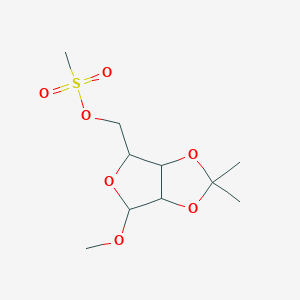

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)
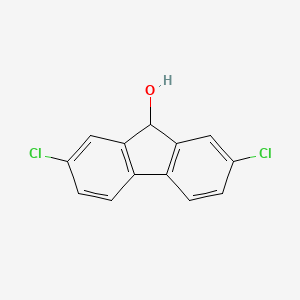
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
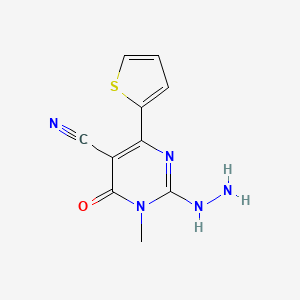

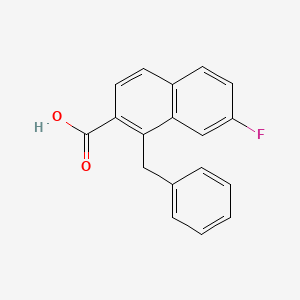
![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
